![molecular formula C13H24FNSi B169650 3-氟-1-[三(1-甲基乙基)硅基]-1H-吡咯 CAS No. 156304-02-8](/img/structure/B169650.png)

3-氟-1-[三(1-甲基乙基)硅基]-1H-吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

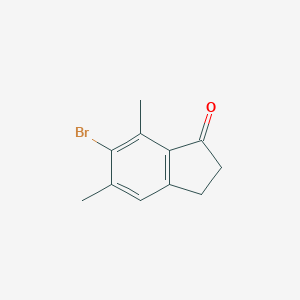

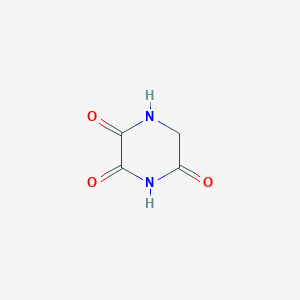

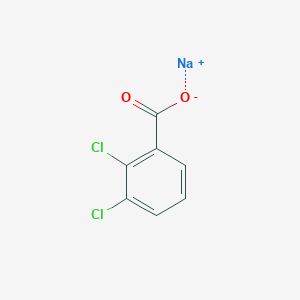

“3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is a special chemical offered by BOC Sciences . It has a CAS number of 156304-02-8 .

Molecular Structure Analysis

The molecular formula of “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is C13H24FNSi . Its average mass is 241.420 Da and its monoisotopic mass is 241.166199 Da .Physical And Chemical Properties Analysis

The physical form of “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is liquid . It has a molecular weight of 241.42 . The storage temperature is recommended to be at refrigerator conditions .科学研究应用

合成取代吡咯

通过对1-(三异丙基硅基)吡咯在β位进行动力学亲电取代,然后经氟离子诱导的去硅化反应,有助于合成3-取代吡咯。这种方法被强调为获得单取代吡咯的首选途径,展示了硅保护吡咯衍生物在有机合成中的化学实用性 (Bray et al., 1990)。

化学性质和应用

该化合物的用途延伸到对接和定量构效关系(QSAR)研究,特别是在分析c-Met激酶抑制剂方面。通过对接过程,研究人员阐明了抑制剂的分子取向和活性构象,进一步利用QSAR方法预测这些化合物的生物活性 (Caballero et al., 2011)。

新颖合成方法

另一项研究展示了通过分子间环化和随后的碱促进的分子内骨架转化,合成含氟五取代吡啶衍生物的新颖方法。这突显了该化合物在促进复杂含氟结构的合成中的作用,这些结构由于其潜在的药理活性而引起了极大兴趣 (Suzuki et al., 2007)。

材料科学应用

在材料科学中,研究了吡咯衍生物的电化学性质,包括与3-氟-1-[三(1-甲基乙基)硅基]-1H-吡咯相关的性质,以探讨其在创造导电聚合物方面的潜力。在特定离子液体中的吡咯电聚合表现出显著的聚合速率增强、电化学容量和导电性,表明在电子器件和传感器中有应用潜力 (Sekiguchi et al., 2002)。

安全和危害

The safety information available indicates that “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” has several hazard statements including H302, H315, H318, H319, H320, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 . It’s important to handle this compound with appropriate safety measures .

未来方向

作用机制

Target of Action

It is known that this compound can be used as malt1 inhibitors to treat cancer .

Mode of Action

As a MALT1 inhibitor, it is likely that it interacts with the MALT1 protein, inhibiting its function and thereby affecting the growth and proliferation of cancer cells .

Biochemical Pathways

Given its potential role as a malt1 inhibitor, it may impact pathways related to cell growth and proliferation, particularly in the context of cancer .

Result of Action

As a potential MALT1 inhibitor, it may inhibit the growth and proliferation of cancer cells .

生化分析

Biochemical Properties

3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to the MALT1 enzyme, which is implicated in the regulation of immune responses and inflammation . The compound acts as an inhibitor of MALT1, thereby modulating its activity and influencing downstream signaling pathways. Additionally, 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole has been shown to interact with other proteins involved in cellular signaling, further highlighting its potential as a biochemical tool.

Cellular Effects

The effects of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole on various types of cells and cellular processes are profound. In immune cells, the compound has been observed to inhibit the activation of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and other immune-related genes. Furthermore, 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole has been found to affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing cellular energy production and overall metabolic flux.

Molecular Mechanism

At the molecular level, 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of the MALT1 enzyme, inhibiting its proteolytic activity and preventing the cleavage of its substrates . This inhibition disrupts the downstream signaling events that are normally triggered by MALT1 activation. Additionally, 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole may interact with other proteins and enzymes, leading to changes in their activity and subsequent alterations in cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole have been studied over various time periods. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over time In in vitro studies, the effects of the compound on cellular functions have been shown to persist for several hours, indicating its potential for sustained biochemical modulation

Dosage Effects in Animal Models

The effects of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit MALT1 activity without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to certain cell types and disruption of normal cellular functions. These findings highlight the importance of optimizing dosage levels to achieve the desired biochemical effects while minimizing potential side effects.

Metabolic Pathways

3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound has been shown to inhibit specific enzymes involved in cellular metabolism, leading to changes in metabolic flux and alterations in metabolite levels . These effects on metabolic pathways can have significant implications for cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been found to be efficiently taken up by cells, where it can accumulate in specific cellular compartments . This localization is facilitated by its binding to certain transporters and proteins, which help to direct its distribution within the cell.

Subcellular Localization

The subcellular localization of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole is an important factor in its biochemical activity. The compound has been observed to localize to specific organelles, such as the endoplasmic reticulum and mitochondria . This targeting is likely mediated by post-translational modifications and specific targeting signals that direct the compound to these compartments. The subcellular localization of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole can influence its interactions with biomolecules and its overall biochemical effects.

属性

IUPAC Name |

(3-fluoropyrrol-1-yl)-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24FNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAQYZLYCNWZNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24FNSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437241 |

Source

|

| Record name | 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156304-02-8 |

Source

|

| Record name | 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)